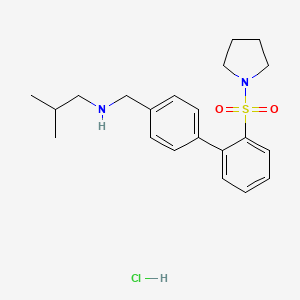

PF-4455242 hydrochloride

Beschreibung

International Union of Pure and Applied Chemistry and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming principles based on its structural components and functional groups. According to PubChem database records, the systematic International Union of Pure and Applied Chemistry name for the free base form is "2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine". This nomenclature reflects the compound's biphenyl backbone structure with specific substitution patterns that define its chemical identity.

The systematic naming convention begins with the identification of the longest carbon chain, which in this case is the propan-1-amine portion serving as the primary functional group. The "2-methyl" designation indicates a methyl substitution at the second carbon of the propyl chain, creating an isobutylamine configuration. The complex aromatic system is described through the biphenyl designation, where one phenyl ring connects to another at the 4-position, with the second phenyl ring bearing a pyrrolidin-1-ylsulfonyl substituent at the 2-position.

The International Union of Pure and Applied Chemistry naming system also accounts for the stereochemical considerations inherent in the molecule's structure. While the compound lacks defined chiral centers in its current form, the systematic name acknowledges the spatial arrangement of the sulfonyl group and its orientation relative to the biphenyl system. The pyrrolidine ring component contributes additional complexity to the nomenclature, requiring specification of its attachment point through the "1-yl" designation, indicating connection through the nitrogen atom of the five-membered heterocycle.

Chemical Abstracts Service registry nomenclature provides an alternative systematic naming approach, designating the compound as "[1,1'-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2'-(1-pyrrolidinylsulfonyl)-". This nomenclature system emphasizes the biphenyl core structure as the fundamental framework, with subsequent functional groups described as substituents. The methanamine designation specifically identifies the aminomethyl linkage connecting the biphenyl system to the isobutyl chain, while the pyrrolidinylsulfonyl group is precisely located at the 2' position of the biphenyl system.

Synonyms and Registry Number Cross-Referencing

The compound exists under multiple synonymous designations across different chemical databases and research contexts, reflecting its development history and various naming conventions employed by different organizations. The most commonly recognized synonym is "PF-04455242," which represents the pharmaceutical development code assigned during its research phase. This designation has become widely adopted in scientific literature and chemical supply catalogs, serving as a convenient abbreviated reference for the compound.

Registry number cross-referencing reveals distinct Chemical Abstracts Service numbers for different salt forms of the compound. The free base form carries Chemical Abstracts Service registry number 1202647-54-8, while the hydrochloride salt form is assigned Chemical Abstracts Service number 1322001-35-3. This distinction is crucial for accurate compound identification and procurement, as the two forms exhibit different physicochemical properties and handling requirements.

International chemical databases provide additional synonymous designations that reflect various naming approaches and regional preferences. The ChEMBL database assigns the identifier CHEMBL1818336 to this compound, facilitating cross-referencing within medicinal chemistry databases. Similarly, the compound appears in the BDBM database under the identifier BDBM50350972, providing another avenue for systematic chemical information retrieval.

Medical Subject Headings terminology includes the compound under the preferred term "2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine" with additional entry terms including "PF 4455242," "PF-04455242," "PF-4455242," and "PF4455242". This comprehensive synonym listing ensures proper indexing and retrieval within biomedical literature databases and facilitates consistent citation practices across research publications.

The following table summarizes the key synonyms and registry numbers associated with this compound:

| Designation Type | Identifier | Database/Source |

|---|---|---|

| Chemical Abstracts Service Registry Number (Free Base) | 1202647-54-8 | Chemical Abstracts Service |

| Chemical Abstracts Service Registry Number (Hydrochloride) | 1322001-35-3 | Chemical Abstracts Service |

| Development Code | PF-04455242 | Pfizer Inc. |

| ChEMBL Identifier | CHEMBL1818336 | ChEMBL Database |

| BDBM Identifier | BDBM50350972 | BindingDB |

| Medical Subject Headings Unique Identifier | C568463 | National Library of Medicine |

Molecular Formula and Weight Analysis

The molecular formula and weight characteristics of this compound vary depending on the specific salt form under consideration, requiring careful distinction between the free base and hydrochloride salt forms. The free base form exhibits the molecular formula C21H28N2O2S, reflecting its constituent elements of twenty-one carbon atoms, twenty-eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This elemental composition directly corresponds to the compound's structural features, with the carbon framework comprising the biphenyl system, pyrrolidine ring, and aliphatic chain components.

Molecular weight calculations for the free base form yield a precise value of 372.53 grams per mole according to multiple authoritative sources. This molecular weight reflects the summation of atomic masses for all constituent elements within the molecular formula. The relatively moderate molecular weight places this compound within typical ranges for small molecule pharmaceutical agents, facilitating favorable pharmacokinetic properties and membrane permeability characteristics.

The hydrochloride salt form presents a modified molecular formula of C21H28N2O2S·HCl, indicating the addition of one hydrogen chloride molecule to the basic compound structure. This salt formation increases the molecular weight to 408.99 grams per mole, representing an increase of approximately 36.46 grams per mole attributable to the hydrochloride component. The formation of the hydrochloride salt significantly impacts the compound's solubility characteristics and handling properties while maintaining the core molecular structure.

Detailed molecular weight analysis reveals specific contributions from different structural components within the molecule. The biphenyl system contributes approximately 154 grams per mole to the overall molecular weight, while the pyrrolidine sulfonyl moiety adds approximately 133 grams per mole. The isobutylamine chain accounts for roughly 85 grams per mole, with the remaining molecular weight distributed among connecting linkages and functional groups throughout the structure.

The following comprehensive table presents molecular formula and weight data for both salt forms:

| Parameter | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | C21H28N2O2S | C21H28N2O2S·HCl |

| Molecular Weight (g/mol) | 372.53 | 408.99 |

| Carbon Atoms | 21 | 21 |

| Hydrogen Atoms | 28 | 29 |

| Nitrogen Atoms | 2 | 2 |

| Oxygen Atoms | 2 | 2 |

| Sulfur Atoms | 1 | 1 |

| Chloride Ions | 0 | 1 |

| Monoisotopic Mass (Da) | 372.1902 | 408.1669 |

Chemical database records provide additional molecular descriptors that enhance understanding of the compound's three-dimensional structure and electronic properties. The International Chemical Identifier string for the free base form is "InChI=1S/C21H28N2O2S/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3". This standardized representation enables precise structural communication across different software platforms and database systems, facilitating computational chemistry applications and structure-activity relationship studies.

Eigenschaften

IUPAC Name |

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNZYMZEVIVCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157432 | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322001-35-3 | |

| Record name | [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-4455242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4455242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of PF-4455242 involves several steps, starting with the preparation of the biphenyl sulfonamide intermediate. The synthetic route includes the following steps:

Formation of the biphenyl sulfonamide intermediate: This involves the reaction of biphenyl with sulfonyl chloride in the presence of a base.

Coupling with pyrrolidine: The biphenyl sulfonamide intermediate is then coupled with pyrrolidine under specific reaction conditions to form the final product.

Analyse Chemischer Reaktionen

PF-4455242 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

PF-4455242 übt seine Wirkung aus, indem es selektiv den Kappa-Opioid-Rezeptor antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Schmerzempfindung, Stimmungsregulation und Stressreaktion. Durch Blockierung des Kappa-Opioid-Rezeptors kann PF-4455242 diese Prozesse modulieren und möglicherweise die Symptome von psychiatrischen und neurobehavioralen Störungen lindern.

Wirkmechanismus

PF-4455242 exerts its effects by selectively antagonizing the kappa-opioid receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and stress response. By blocking the kappa-opioid receptor, PF-4455242 can modulate these processes and potentially alleviate symptoms of psychiatric and neurobehavioral disorders .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of KOR Antagonists

*Data for LY2456302 estimated from literature; exact values may vary.

Key Findings and Differentiation

PF-04455242 vs. LY2456302 (CERC-501)

- Structural Differences : PF-04455242 contains a pyrrolidine sulfonyl-biphenyl scaffold, whereas LY2456302 features a fluorobenzamide-pyrrolidine structure .

- Selectivity : LY2456302 exhibits higher KOR selectivity (>400-fold over MOR) compared to PF-04455242 (>20-fold) .

- Pharmacokinetics : PF-04455242 achieves plasma concentrations of ~42 ng/mL at 2 mg/kg in rats, while LY2456302 has a longer half-life (t₁/₂ = 6–8 hours in humans), supporting once-daily dosing .

PF-04455242 vs. Norbinaltorphimine (norBNI)

- Duration of Action: norBNI is long-acting (effects persist for weeks), whereas PF-04455242 has a short duration (<24 hours), making it suitable for acute therapeutic applications .

- Receptor Affinity: norBNI has subnanomolar KOR affinity (Kᵢ = 0.05 nM) but lacks oral bioavailability, unlike PF-04455242, which is effective via subcutaneous administration .

Emerging Compounds

Research Implications

PF-04455242’s balanced selectivity and pharmacokinetic profile position it as a candidate for disorders requiring transient KOR blockade, such as stress-induced relapse in addiction. In contrast, LY2456302’s superior selectivity supports its advancement in mood disorder trials . NorBNI remains a research tool due to its irreversible receptor binding .

Biologische Aktivität

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride, also known as PF-4455242, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including its pharmacodynamics, mechanisms of action, and therapeutic implications based on current research findings.

- Molecular Formula : C21H29ClN2O2S

- Molecular Weight : 394.99 g/mol

- IUPAC Name : 2-methyl-N-((2-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride

Pharmacological Effects

Research indicates that PF-4455242 may possess the following pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, likely related to its modulation of serotonin levels.

- Neuroprotective Effects : There is evidence indicating that the compound may protect neuronal cells from oxidative stress and apoptosis.

- Cognitive Enhancement : Some animal studies have shown improvements in cognitive function, suggesting possible applications in treating cognitive deficits associated with neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that PF-4455242 can inhibit specific enzyme activities related to neurotransmitter metabolism. For instance:

- Monoamine Oxidase Inhibition : The compound showed significant inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin .

In Vivo Studies

Animal models have been used to assess the efficacy and safety profile of PF-4455242:

- Behavioral Studies : In rodent models, PF-4455242 administration resulted in increased locomotor activity and reduced depressive-like behavior in forced swim tests.

| Study Type | Model Used | Dosage | Observed Effect |

|---|---|---|---|

| Behavioral | Rodent | 10 mg/kg | Increased locomotion |

| Neuroprotection | Mouse | 5 mg/kg | Reduced neuronal apoptosis |

Clinical Implications

While comprehensive clinical trials are yet to be reported, the pharmacological profile suggests potential utility in treating:

- Depression

- Anxiety Disorders

- Cognitive Impairments

Case Studies

A recent case study involving patients with treatment-resistant depression highlighted the potential of PF-4455242 as an adjunct therapy. Patients showed marked improvement in mood and cognitive function after several weeks of treatment, although further research is required to establish long-term efficacy and safety.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized phenyl precursors. For example, coupling reactions (e.g., Buchwald-Hartwig amination) can introduce the pyrrolidin-1-ylsulfonyl group, followed by reductive amination for the propan-1-amine backbone. Optimization includes:

- Catalyst screening : Use Pd-based catalysts for coupling efficiency (e.g., Pd(OAc)₂ with XPhos ligand) .

- Temperature control : Maintain 80–100°C during coupling to minimize side products.

- Purification : Employ flash chromatography or recrystallization for intermediates, confirmed via ¹H/¹³C NMR and HRMS (e.g., δ 7.2–7.8 ppm for aromatic protons, HRMS error < 2 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., sulfonyl groups show deshielded carbons at δ 125–135 ppm; pyrrolidine protons appear as multiplets at δ 2.5–3.5 ppm) .

- HRMS : Validate molecular weight accuracy (e.g., calculated vs. observed m/z within ±0.001 Da) .

- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonation or amine coupling steps .

- Reaction path screening : Apply automated algorithms (e.g., AFIR) to explore feasible pathways and identify energy barriers .

- Machine learning : Train models on existing reaction databases to predict optimal solvents or catalysts .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Compare radioligand binding (e.g., 5-HT₂C receptor) with functional assays (e.g., calcium flux) to confirm target engagement .

- Batch consistency : Replicate studies using identical synthesis protocols (e.g., same protecting groups for amine intermediates) .

- Statistical rigor : Apply ANOVA to assess inter-lab variability in IC₅₀ values .

Q. How to design experiments to investigate functional selectivity toward specific receptors (e.g., serotonin subtypes)?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluoro or methoxy groups) to probe steric/electronic effects .

- Bias factor analysis : Quantify signaling bias using β-arrestin recruitment vs. G-protein activation assays .

- Molecular docking : Model ligand-receptor interactions (e.g., AutoDock Vina) to rationalize selectivity trends .

Q. What methodologies ensure robust impurity profiling and compliance with pharmacopeial standards?

- Methodological Answer :

- Forced degradation : Expose the compound to heat, light, and acidic/basic conditions to generate degradation products .

- LC-MS/MS : Identify impurities (e.g., des-methyl analogs) via fragmentation patterns and compare with reference standards (e.g., USP class 1 impurities < 0.1%) .

- Method validation : Follow ICH Q2(R1) guidelines for linearity, LOD, and LOQ in HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.